molecular formula C20H14O4 B1226261 Betulinan B CAS No. 184092-49-7

Betulinan B

Cat. No. B1226261
M. Wt: 318.3 g/mol
InChI Key: IIJJGBPPKPHWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Betulinan B is a natural product found in Lenzites betulinus with data available.

Scientific Research Applications

Pharmacological Effects

Betulin and Betulinic acid, derivatives of Betulinan B, show promise in treating various diseases due to their wide range of pharmacological activities. They are particularly noted for their potential in treating metabolic disorders, infectious diseases, cardiovascular disorders, and neurological disorders. Their antiviral, antibacterial, and anti-cancer effects are also significant areas of interest (Amiri et al., 2019).

Antitumor Activity

Betulinic Acid (BA), a derivative of Betulinan B, exhibits strong antitumor effects. It has shown potential in treating various types of cancer, including human ovarian cancer. The structure-cytotoxicity relationships of BA derivatives are critical for understanding their antitumor properties (Dong-Mei Zhang et al., 2015); (Jiang et al., 2021).

Targeting Mitochondrial Apoptosis in Cancers

Betulinic Acid's anticancer activity is linked to its ability to trigger mitochondrial membrane permeabilization, a key event in apoptosis. This quality makes it a potential therapeutic agent in treating various cancers, particularly due to its selective cytotoxicity against cancer cells while sparing non-neoplastic cells (Fulda & Kroemer, 2009).

Anticancer Mechanism and Application

Betulinic Acid's anticancer mechanism involves the regulation of various signaling pathways and the induction of mitochondrial oxidative stress. It has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs, making it a valuable adjunct in cancer treatment (Wenkai Jiang et al., 2021).

Role in Pancreatic Cancer Therapy

In pancreatic cancer, Betulinic Acid targets specific genes, such as lamin B1, suggesting its potential as a novel therapeutic target in treating this type of cancer. Its effect on gene expression is directly associated with cancer progression and prognosis (Lei Li et al., 2013).

Broad Spectrum Anticancer Efficacy

Betulinic Acid demonstrates efficacy against a wide range of human cancer types, supporting its potential as a broad-spectrum anticancer agent. This efficacy includes a halt in colony formation in various cancer cell lines, suggesting its potential for clinical application in cancer therapy (J. Kessler et al., 2007).

Development of Antitumor Derivatives

Recent studies focus on the structural modification of Betulinic Acid to enhance its antitumor activity and address issues like poor water solubility and low bioavailability. These derivatives offer promising prospects for future cancer treatments (Ye Zhong et al., 2021).

Protective Effects on Cognitive Decline

Betulin, derived from Betulinan B, shows protective effects against cognitive decline in diabetic rats, indicating its potential in neuroprotection and treatment of cognitive disorders (Chunhua Ma & H. Long, 2016).

Treatment of Sepsis-Induced Organ Injury

Betulin exhibits protective effects against lung and liver injuries in septic conditions, suggesting its potential in treating sepsis and related complications (Hongyu Zhao et al., 2016).

properties

CAS RN

184092-49-7

Product Name

Betulinan B

Molecular Formula

C20H14O4

Molecular Weight

318.3 g/mol

IUPAC Name

2-methoxy-3-phenyl-6H-benzo[c]chromene-1,4-dione

InChI

InChI=1S/C20H14O4/c1-23-19-15(12-7-3-2-4-8-12)17(21)20-16(18(19)22)14-10-6-5-9-13(14)11-24-20/h2-10H,11H2,1H3

InChI Key

IIJJGBPPKPHWQB-UHFFFAOYSA-N

SMILES

COC1=C(C(=O)C2=C(C1=O)C3=CC=CC=C3CO2)C4=CC=CC=C4

Canonical SMILES

COC1=C(C(=O)C2=C(C1=O)C3=CC=CC=C3CO2)C4=CC=CC=C4

Other CAS RN

184092-49-7

synonyms

betulinan B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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